molecular formula C19H23N7O B2766194 [2-(4-Ethylpiperazinyl)pteridin-4-yl](4-methoxyphenyl)amine CAS No. 946297-14-9

[2-(4-Ethylpiperazinyl)pteridin-4-yl](4-methoxyphenyl)amine

Cat. No.: B2766194
CAS No.: 946297-14-9
M. Wt: 365.441
InChI Key: BLSBEZVIWFPIQD-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazinyl)pteridin-4-ylamine: is a versatile chemical compound with significant potential in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes, drug discovery, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazinyl)pteridin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

2-(4-Ethylpiperazinyl)pteridin-4-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Employed in the study of enzyme interactions and cellular processes.

    Medicine: Investigated for its potential as a therapeutic agent in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazinyl)pteridin-4-ylamine
  • 2-(4-Ethylpiperazinyl)pteridin-4-ylamine
  • 2-(4-Ethylpiperazinyl)pteridin-4-ylamine

Uniqueness

Compared to similar compounds, 2-(4-Ethylpiperazinyl)pteridin-4-ylamine exhibits unique properties due to the presence of the 4-methoxyphenyl group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it particularly valuable for specific research applications .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-3-25-10-12-26(13-11-25)19-23-17-16(20-8-9-21-17)18(24-19)22-14-4-6-15(27-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSBEZVIWFPIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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